N-(2,6-Dichlorophenyl)-4'-iodo-[1,1'-biphenyl]-4-amine
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Overview
Description
N-(2,6-Dichlorophenyl)-4’-iodo-[1,1’-biphenyl]-4-amine is a complex organic compound characterized by the presence of dichlorophenyl and iodo-biphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-4’-iodo-[1,1’-biphenyl]-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dichloroaniline with 4-iodobiphenyl under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow methods allow for better control of reaction parameters, leading to higher purity and consistency in the final product. These methods are particularly useful in large-scale production settings.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichlorophenyl)-4’-iodo-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where the iodine atom can be replaced by other functional groups using reagents like sodium azide (NaN3) or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), organolithium compounds
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,6-Dichlorophenyl)-4’-iodo-[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2,6-Dichlorophenyl)-4’-iodo-[1,1’-biphenyl]-4-amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dichlorophenyl)-2-indolinone
- N-(2,6-Dichlorophenyl)-N-mesityl formamidine dithiocarbamate
Uniqueness
N-(2,6-Dichlorophenyl)-4’-iodo-[1,1’-biphenyl]-4-amine is unique due to the presence of both dichlorophenyl and iodo-biphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C18H12Cl2IN |
---|---|
Molecular Weight |
440.1 g/mol |
IUPAC Name |
2,6-dichloro-N-[4-(4-iodophenyl)phenyl]aniline |
InChI |
InChI=1S/C18H12Cl2IN/c19-16-2-1-3-17(20)18(16)22-15-10-6-13(7-11-15)12-4-8-14(21)9-5-12/h1-11,22H |
InChI Key |
UYYYHJJUNQMLNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=CC=C(C=C2)C3=CC=C(C=C3)I)Cl |
Origin of Product |
United States |
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